molecular formula C13H18O3 B8699182 5-Phenoxypentanoic acid ethyl ester CAS No. 69687-95-2

5-Phenoxypentanoic acid ethyl ester

Cat. No.: B8699182
CAS No.: 69687-95-2
M. Wt: 222.28 g/mol
InChI Key: DNCNZDFEQZJZEN-UHFFFAOYSA-N
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Description

5-Phenoxypentanoic acid ethyl ester is an organic compound with the molecular formula C13H18O3. It is an ester formed from 5-phenoxypentanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenoxypentanoic acid ethyl ester can be synthesized through the esterification of 5-phenoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

5-phenoxypentanoic acid+ethanolH2SO4Ethyl 5-phenoxypentanoate+water\text{5-phenoxypentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-phenoxypentanoic acid+ethanolH2​SO4​​Ethyl 5-phenoxypentanoate+water

Industrial Production Methods

In an industrial setting, the production of ethyl 5-phenoxypentanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxypentanoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, ethyl 5-phenoxypentanoate can be hydrolyzed back to 5-phenoxypentanoic acid and ethanol.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 5-phenoxypentanoic acid and ethanol.

    Reduction: 5-phenoxypentanol.

    Substitution: Various substituted phenoxypentanoates depending on the nucleophile used.

Scientific Research Applications

5-Phenoxypentanoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-phenoxypentanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize.

Comparison with Similar Compounds

5-Phenoxypentanoic acid ethyl ester can be compared to other esters such as ethyl acetate and ethyl benzoate. While all these compounds are esters, ethyl 5-phenoxypentanoate is unique due to the presence of the phenoxy group, which imparts different chemical properties and reactivity.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories.

    Ethyl benzoate: Used in flavorings and fragrances.

This compound stands out due to its specific structure, making it valuable in specialized applications in organic synthesis and pharmaceuticals.

Properties

CAS No.

69687-95-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 5-phenoxypentanoate

InChI

InChI=1S/C13H18O3/c1-2-15-13(14)10-6-7-11-16-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

InChI Key

DNCNZDFEQZJZEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCOC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dehydrated acetone of 240 ml was put in a 3-necked round-bottom flask, potassium iodide (0.06 mol), potassium carbonate (0.11 mol), and phenol (0.07 mol) were added to stir sufficiently. In this solution, 5-bromo valeric acid ethyl ester (0.06 mol) was dropped in a nitrogen atmosphere and refluxed at 60±5° C. to react for 24 hours. After completion of the reaction, a reaction solution was exsiccated to condensation using an evaporator, and dissolved again in methylene chloride, and water was added to the solution to separate and an organic layer was dehydrated by using magnesium sulfate anhydride followed by exsiccation for condensation using the evaporator. Hot methanol was added to a dried matter (reactant) yielded to dissolve and cooled slowly to precipitate again, resulting in a yield of 5-phenoxy valeric acid ethyl ester (PxVA). At this point, the yield ratio of this ester to 5-bromo valeric acid ethyl ester was 72 mol %.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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